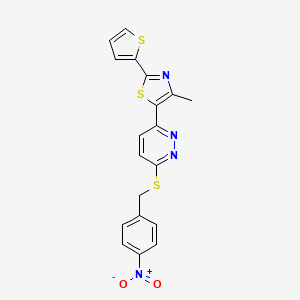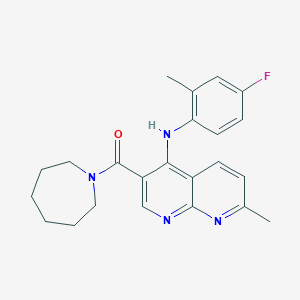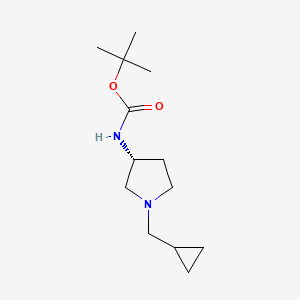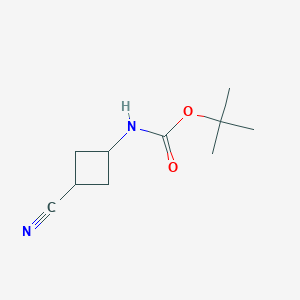
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The synthesis and study of benzofuran derivatives, including compounds related to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, have shown significant antioxidant activities. A Strecker-type reaction was utilized for the synthesis of these derivatives, demonstrating a simple and effective method with high yield and atom economy. The antioxidant properties were evaluated using DPPH and ferric reducing antioxidant power (FRAP) assays, where these compounds exhibited good radical scavenging and reducing capabilities, indicating their potential as antioxidants (Ezzatzadeh & Hossaini, 2018).
Synthetic Methodologies
Research into the synthetic methodologies of benzofuran and related heterocyclic compounds has provided new routes for creating complex structures. These methodologies include the three-component condensation processes that lead to the formation of pyridine derivatives and pyrrolidin-2-one derivatives. Such synthetic routes are crucial for the development of new compounds with potential biological and pharmacological applications (Osipov, Osyanin, & Klimochkin, 2018).
Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of new coumarin derivatives, including benzofuran derivatives. These efforts aim to identify compounds with antimicrobial activities, showcasing the potential of these molecules in pharmaceutical applications. By synthesizing and testing these compounds, researchers can pinpoint specific structures that exhibit significant activity against various microbial strains, underscoring the relevance of these derivatives in developing new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).
Catalytic Applications
The study of scandium, yttrium, and lanthanum benzyl and alkynyl complexes has revealed their potential in catalytic applications, including the Z-selective linear dimerization of phenylacetylenes. These findings highlight the versatility of benzofuran derivatives and related compounds in catalysis, offering new approaches for synthetic chemistry processes. The development of such catalysts can lead to more efficient and selective synthetic routes, benefiting various industrial and pharmaceutical applications (Ge, Meetsma, & Hessen, 2009).
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-18-12-20(29-3)19(28-2)10-14(18)11-21-22(26)15-6-7-17(25)16(23(15)30-21)13-24-8-4-5-9-24/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVNTIRLDOCGH-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)


![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2699822.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2699827.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2699828.png)



